Cas no 1170060-19-1 (2-Acetamido-1,3-thiazole-5-carboxylic Acid)

2-Acetamido-1,3-thiazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Acetamidothiazole-5-carboxylic acid
- 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE)
- 2-(acetylamino)-5-Thiazolecarboxylic acid
- 2-acetamido-1,3-thiazole-5-carboxylic acid
- Acetylaminothiazole-5-carboxylic acid
- 2-Acetamido-5-carboxy-1,3-thiazole
- 2-ACETYLAMINOTHIAZOLE-5-CARBOXYLIC ACID
- D86805
- 2-(acetylamino)-1,3-thiazole-5-carboxylic acid
- 5-thiazolecarboxylic acid, 2-(acetylamino)-
- 1170060-19-1
- FS-5773
- EN300-1122744
- DB-060944
- SCHEMBL186141
- AKOS000279353
- W-204914
- DTXSID80656842
- MFCD12026330
- SJYFSVDACNOHOD-UHFFFAOYSA-N
- 2-Acetamidothiazole-5-carboxylicacid
- SY318701
- J-519536
- ALBB-025501
- 2-acetylamino-thiazole-5-carboxylic acid
- 2-Acetamido-1,3-thiazole-5-carboxylic Acid
-
- MDL: MFCD12026330
- Inchi: InChI=1S/C6H6N2O3S/c1-3(9)8-6-7-2-4(12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)
- InChI Key: SJYFSVDACNOHOD-UHFFFAOYSA-N
- SMILES: CC(NC1=NC=C(S1)C(O)=O)=O
Computed Properties
- Exact Mass: 186.01000
- Monoisotopic Mass: 186.00991323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 108Ų
Experimental Properties
- PSA: 107.53000
- LogP: 0.87270
2-Acetamido-1,3-thiazole-5-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM275985-5g |
2-Acetamidothiazole-5-carboxylic acid |
1170060-19-1 | 95% | 5g |
$898 | 2021-08-18 | |
eNovation Chemicals LLC | D761860-1g |
2-(acetylamino)-1,3-thiazole-5-carboxylic acid |
1170060-19-1 | 95% | 1g |
$165 | 2024-06-07 | |
Enamine | EN300-1122744-0.25g |
2-acetamido-1,3-thiazole-5-carboxylic acid |
1170060-19-1 | 95% | 0.25g |
$393.0 | 2023-10-26 | |
Chemenu | CM275985-1g |
2-Acetamidothiazole-5-carboxylic acid |
1170060-19-1 | 95%+ | 1g |
$136 | 2023-01-08 | |
Enamine | EN300-1122744-2.5g |
2-acetamido-1,3-thiazole-5-carboxylic acid |
1170060-19-1 | 95% | 2.5g |
$838.0 | 2023-10-26 | |
TRC | A192620-50mg |
2-Acetamido-1,3-thiazole-5-carboxylic Acid |
1170060-19-1 | 50mg |
$ 65.00 | 2022-06-08 | ||
Ambeed | A213237-5g |
2-Acetamidothiazole-5-carboxylic acid |
1170060-19-1 | 95% | 5g |
$393.0 | 2024-04-26 | |
Enamine | EN300-1122744-5g |
2-acetamido-1,3-thiazole-5-carboxylic acid |
1170060-19-1 | 95% | 5g |
$1240.0 | 2023-10-26 | |
Enamine | EN300-1122744-1g |
2-acetamido-1,3-thiazole-5-carboxylic acid |
1170060-19-1 | 95% | 1g |
$428.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585241-5g |
2-Acetamidothiazole-5-carboxylic acid |
1170060-19-1 | 98% | 5g |
¥3929.00 | 2024-08-09 |
2-Acetamido-1,3-thiazole-5-carboxylic Acid Related Literature
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Additional information on 2-Acetamido-1,3-thiazole-5-carboxylic Acid
Comprehensive Overview of 2-Acetamido-1,3-thiazole-5-carboxylic Acid (CAS No. 1170060-19-1)
2-Acetamido-1,3-thiazole-5-carboxylic Acid (CAS 1170060-19-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This thiazole derivative features an acetamido group at the 2-position and a carboxylic acid moiety at the 5-position, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzymes and receptors associated with inflammation and metabolic disorders.
The compound's molecular formula, C6H6N2O3S, highlights its compatibility with green chemistry principles, aligning with the growing demand for sustainable synthesis methods. Recent studies emphasize its role in developing biodegradable agrochemicals, addressing global concerns about environmental persistence. Its low toxicity profile (as per preliminary assays) further enhances its appeal for applications requiring stringent safety standards.
In the context of AI-driven drug design, 2-Acetamido-1,3-thiazole-5-carboxylic Acid serves as a valuable scaffold for virtual screening libraries. Computational models frequently utilize its hydrogen-bonding capacity (via the carboxylic acid and acetamido groups) to predict interactions with biological targets. This aligns with trending searches like "thiazole-based drug candidates 2024" and "computational chemistry for heterocycles," reflecting industry interest in rational molecular design.
Analytical characterization of this compound typically involves HPLC-MS and NMR spectroscopy, techniques frequently queried in academic forums. The melting point (reported between 210-215°C) and solubility profile (moderate in polar aprotic solvents) make it suitable for diverse reaction conditions. These physicochemical properties are critical for formulators optimizing drug delivery systems, a hot topic in pharmaceutical technology circles.
Emerging applications include its use as a precursor for fluorescent probes in cellular imaging, capitalizing on the thiazole ring's electron-rich nature. This connects to popular search terms like "small molecule imaging agents" and "bioorthogonal chemistry." Patent analyses reveal increasing IP activity around derivatized 1,3-thiazole-5-carboxylic acids, particularly in oncology and neurology domains.
From a regulatory standpoint, the compound's non-hazardous classification under major chemical inventories facilitates global trade. Suppliers should note the rising demand for GMP-grade thiazole intermediates, driven by stringent quality requirements in clinical-stage pharmaceuticals. Storage recommendations (ambient temperature, desiccated) align with standard laboratory practices for carboxylic acid derivatives.
Future research directions may explore its metal-chelating properties, given the thiazole nitrogen's lone pair electrons. This potential intersects with searches for "catalytic heterocyclic ligands" and "coordination chemistry applications." The compound's scalable synthesis route (typically from 2-amino-thiazole precursors) also makes it attractive for industrial-scale production.
For analytical scientists, method development tips include using reverse-phase chromatography with acidic modifiers to improve peak symmetry. Such practical insights address common queries like "HPLC analysis of polar heterocycles." The compound's UV chromophore (λmax ~270 nm) enables sensitive detection, relevant for impurity profiling studies in quality control workflows.
In summary, 2-Acetamido-1,3-thiazole-5-carboxylic Acid represents a multifaceted building block bridging medicinal chemistry and materials science. Its alignment with trending research themes – from fragment-based drug discovery to green chemistry metrics – ensures continued relevance in scientific innovation. Proper handling protocols (standard personal protective equipment) and stability data (≥24 months when stored properly) further support its utility across research and industrial settings.
1170060-19-1 (2-Acetamido-1,3-thiazole-5-carboxylic Acid) Related Products
- 1597097-87-4((3-methoxy-2-oxopropyl)(methyl)amine)
- 2171591-28-7(4-(3-aminooxan-3-yl)-1-cyclopropylpiperidin-4-ol)
- 2416235-95-3(2-(2-{1H-pyrrolo2,3-bpyridine-3-amido}phenyl)acetic acid hydrochloride)
- 1550333-51-1(5-(2,2-dimethylpropyl)-4-phenyl-4H-1,2,4-triazole-3-thiol)
- 898344-18-8(N-(3,4-dimethylphenyl)-2-6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 8006-84-6(Fennel oil)
- 1421495-07-9(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)
- 21879-03-8(1-{6'-acetyl-1H,1'H,2H,2'H-[5,5'-biacenaphthylene]-6-yl}ethan-1-one)
- 1213417-32-3((1R)-1-(3,4-DIMETHYLPHENYL)PROP-2-ENYLAMINE)
- 229496-34-8(benzyl N-3-(2-bromophenyl)propylcarbamate)
